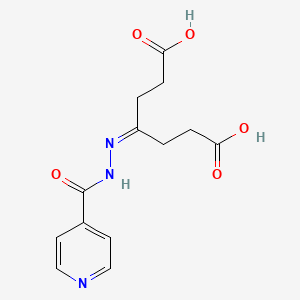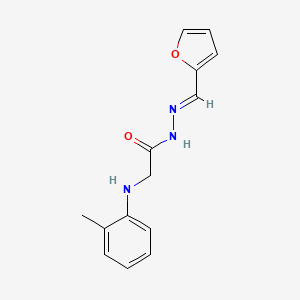![molecular formula C16H15N3O3S B11987153 4-{(E)-[2-(aminocarbothioyl)hydrazono]methyl}phenyl 4-methoxybenzoate](/img/structure/B11987153.png)
4-{(E)-[2-(aminocarbothioyl)hydrazono]methyl}phenyl 4-methoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{(E)-[2-(aminocarbothioyl)hydrazono]methyl}phenyl 4-methoxybenzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an aminocarbothioyl group and a methoxybenzoate moiety.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 4-{(E)-[2-(Aminocarbothioyl)hydrazono]methyl}phenyl 4-Methoxybenzoat beinhaltet typischerweise einen mehrstufigen Prozess. Ein übliches Verfahren umfasst die Kondensation von 4-Methoxybenzoesäure mit Hydrazin, um das Hydrazid-Zwischenprodukt zu bilden. Dieses Zwischenprodukt wird dann mit einem geeigneten Aldehyd umgesetzt, um das Hydrazon-Derivat zu bilden. Schließlich wird die Aminocarbothioyl-Gruppe durch eine Reaktion mit Thioharnstoff unter kontrollierten Bedingungen eingeführt.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, aber in größerem Maßstab, umfassen. Der Prozess würde auf Ausbeute und Reinheit optimiert sein und häufig die Verwendung von automatisierten Reaktoren und strengen Qualitätskontrollmaßnahmen beinhalten, um die Konsistenz zu gewährleisten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
4-{(E)-[2-(Aminocarbothioyl)hydrazono]methyl}phenyl 4-Methoxybenzoat kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Diese Verbindung kann mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid durchgeführt werden.
Substitution: Nucleophile Substitutionsreaktionen können auftreten, insbesondere am Methoxybenzoat-Rest.
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid, Kaliumpermanganat.
Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid.
Substitution: Nucleophile wie Amine oder Thiole.
Hauptprodukte, die gebildet werden
Oxidation: Oxidierte Derivate mit veränderten funktionellen Gruppen.
Reduktion: Reduzierte Formen mit hydrierten funktionellen Gruppen.
Substitution: Substituierte Derivate mit neuen funktionellen Gruppen, die die ursprünglichen ersetzen.
Wissenschaftliche Forschungsanwendungen
4-{(E)-[2-(Aminocarbothioyl)hydrazono]methyl}phenyl 4-Methoxybenzoat hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Reagenz in der organischen Synthese und als Baustein für komplexere Moleküle verwendet.
Biologie: Wird hinsichtlich seines Potenzials als Enzyminhibitor oder als Sonde zur Untersuchung biologischer Pfade untersucht.
Medizin: Wird auf seine potenziellen therapeutischen Eigenschaften untersucht, einschließlich entzündungshemmender und antimikrobieller Aktivitäten.
Industrie: Wird bei der Entwicklung neuer Materialien und als Bestandteil von Spezialchemikalien eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von 4-{(E)-[2-(Aminocarbothioyl)hydrazono]methyl}phenyl 4-Methoxybenzoat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Aminocarbothioyl-Gruppe kann kovalente Bindungen mit nucleophilen Stellen an Proteinen oder Enzymen bilden und so deren Aktivität möglicherweise hemmen. Diese Wechselwirkung kann biologische Pfade stören und zu verschiedenen Wirkungen wie Enzyminhibition oder antimikrobieller Aktivität führen.
Wirkmechanismus
The mechanism of action of 4-{(E)-[2-(aminocarbothioyl)hydrazono]methyl}phenyl 4-methoxybenzoate involves its interaction with specific molecular targets. The aminocarbothioyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to various effects such as enzyme inhibition or antimicrobial activity.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 4-{(E)-[2-(2-{[(3-Chlor-1-benzothien-2-yl)carbonyl]amino}acetyl)hydrazono]methyl}phenyl 4-Methoxybenzoat
- 4-{(E)-[2-(2-{2-[(4-Ethoxyanilino)carbonyl]anilino}-2-oxoacetyl)hydrazono]methyl}phenyl 4-Methoxybenzoat
- 1-((E)-{2-[(4-Methoxyanilino)carbothioyl]hydrazono}methyl)-2-naphthyl 4-Methoxybenzoat
Einzigartigkeit
4-{(E)-[2-(Aminocarbothioyl)hydrazono]methyl}phenyl 4-Methoxybenzoat ist aufgrund seiner spezifischen Kombination von funktionellen Gruppen einzigartig, die eine eindeutige chemische Reaktivität und biologische Aktivität verleihen. Seine Struktur ermöglicht vielseitige Anwendungen in verschiedenen Bereichen, was es zu einer wertvollen Verbindung für Forschung und industrielle Zwecke macht.
Eigenschaften
Molekularformel |
C16H15N3O3S |
|---|---|
Molekulargewicht |
329.4 g/mol |
IUPAC-Name |
[4-[(E)-(carbamothioylhydrazinylidene)methyl]phenyl] 4-methoxybenzoate |
InChI |
InChI=1S/C16H15N3O3S/c1-21-13-8-4-12(5-9-13)15(20)22-14-6-2-11(3-7-14)10-18-19-16(17)23/h2-10H,1H3,(H3,17,19,23)/b18-10+ |
InChI-Schlüssel |
FIBMEBJOBGQTJW-VCHYOVAHSA-N |
Isomerische SMILES |
COC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=S)N |
Kanonische SMILES |
COC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=S)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 2-{[(2-ethoxyphenyl)carbonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11987072.png)







![3-[(E)-(phenylimino)methyl]-2-(4-toluidino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11987124.png)

![N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11987136.png)


acetyl]amino}benzoic acid](/img/structure/B11987147.png)
